Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-
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Overview
Description
Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- is a complex organic compound with the molecular formula C36H46N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-bis(1,1-dimethylpropyl)phenol, which is then reacted with butanoyl chloride to form the corresponding ester. This ester undergoes further reactions, including amidation and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-: Shares a similar phenoxy structure but differs in functional groups.
Benzenepropanamide, β-amino-2-chloro-, hydrochloride: Similar backbone but with different substituents
Uniqueness
Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
27982-34-9 |
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Molecular Formula |
C36H46N2O5 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[3-(2-methoxyanilino)-3-oxopropanoyl]phenyl]butanamide |
InChI |
InChI=1S/C36H46N2O5/c1-9-30(43-31-20-19-25(35(4,5)10-2)22-27(31)36(6,7)11-3)34(41)37-26-16-14-15-24(21-26)29(39)23-33(40)38-28-17-12-13-18-32(28)42-8/h12-22,30H,9-11,23H2,1-8H3,(H,37,41)(H,38,40) |
InChI Key |
MYERYINJLCIOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC=CC=C2OC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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